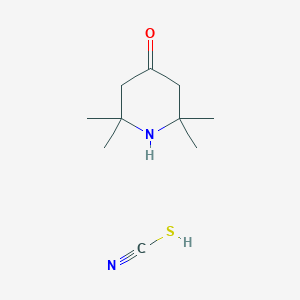
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid is a compound that combines the structural features of 2,2,6,6-Tetramethylpiperidin-4-one and thiocyanic acid. 2,2,6,6-Tetramethylpiperidin-4-one is a piperidine derivative known for its stability and unique chemical properties. Thiocyanic acid, on the other hand, is an organic compound containing the thiocyanate functional group. The combination of these two compounds results in a molecule with interesting chemical and physical properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. Common oxidizing agents used in this process include peroxides and aluminum oxide . The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylamines using oxidizing agents like oxone.
Reduction: Reduction to secondary amines using reducing agents.
Substitution: Allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Oxone, peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
Secondary Amines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid has a wide range of applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-one, known for its use as a hindered base.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative with similar structural features, used in organic synthesis.
Thiocyanic Acid: Known for its reactivity and use in the synthesis of thiocyanate compounds.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one;thiocyanic acid stands out due to its combined structural features, which confer unique chemical properties. Its stability, reactivity, and ability to form complexes with metal ions make it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
921931-24-0 |
|---|---|
Fórmula molecular |
C10H18N2OS |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylpiperidin-4-one;thiocyanic acid |
InChI |
InChI=1S/C9H17NO.CHNS/c1-8(2)5-7(11)6-9(3,4)10-8;2-1-3/h10H,5-6H2,1-4H3;3H |
Clave InChI |
AYRXHIINNZFQHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(N1)(C)C)C.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
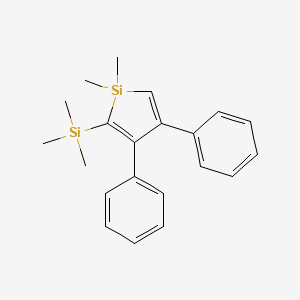
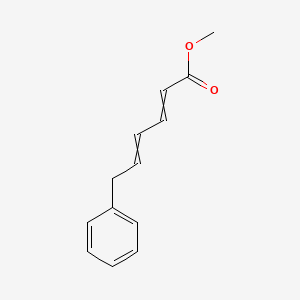
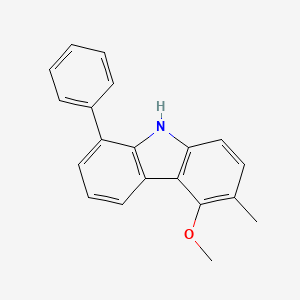
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)
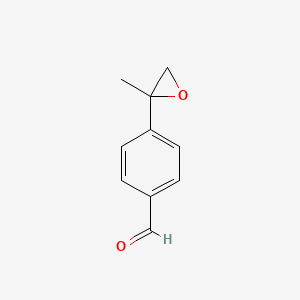

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
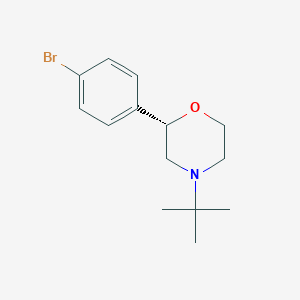

![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)

